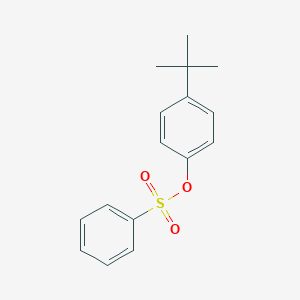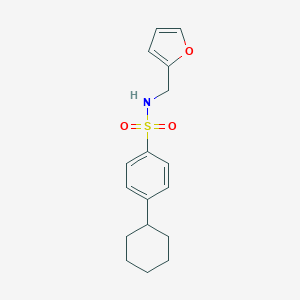
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane, commonly known as BADD, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BADD is a diazepane derivative that contains two azepane rings, which are linked by a sulfonamide bridge. The compound has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of BADD is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting cellular processes and signaling pathways. BADD has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C and DNA topoisomerase II, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BADD has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been investigated as a potential treatment for various types of cancer. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BADD in lab experiments include its wide range of biological activities and potential applications in the field of medicinal chemistry. However, the limitations of using BADD in lab experiments include its complex synthesis method and potential toxicity.
Direcciones Futuras
There are several future directions for the study of BADD. One potential direction is the investigation of the compound's potential as a treatment for bacterial and viral infections. Another potential direction is the investigation of the compound's potential as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BADD and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of BADD can be achieved through a multistep process that involves the reaction of 1,2-dibromoethane with 1,6-diazepane to form 1,6-bis(bromoethyl)-1,6-diazepane. This intermediate is then reacted with sodium azide to form 1,6-bis(azidoethyl)-1,6-diazepane. Finally, the compound is reacted with sodium sulfite to form BADD.
Aplicaciones Científicas De Investigación
BADD has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess antitumor properties, and has been investigated as a potential treatment for various types of cancer, including breast cancer and leukemia. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
Propiedades
Nombre del producto |
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane |
|---|---|
Fórmula molecular |
C17H34N4O4S2 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1,4-bis(azepan-1-ylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C17H34N4O4S2/c22-26(23,18-10-5-1-2-6-11-18)20-14-9-15-21(17-16-20)27(24,25)19-12-7-3-4-8-13-19/h1-17H2 |
Clave InChI |
WFZYKGGVBSJFNS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)



![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
